

A Comparative Guide to LY2979165 and Other mGluR2 Agonists for Preclinical Research

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Compound of Interest

Compound Name: LY2979165

Cat. No.: B1651637

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This guide provides a detailed comparison of **LY2979165**, a selective metabotropic glutamate receptor 2 (mGluR2) agonist, with other notable mGluR2 agonists. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurological and psychiatric disorders. This document synthesizes preclinical and clinical data to facilitate an objective evaluation of these compounds.

Introduction to mGluR2 Agonists

Metabotropic glutamate receptor 2 (mGluR2) is a G-protein coupled receptor that plays a crucial role in modulating glutamatergic neurotransmission. As a presynaptic autoreceptor, its activation leads to the inhibition of glutamate release, a mechanism of significant interest for treating conditions associated with glutamate excitotoxicity, such as anxiety, schizophrenia, and substance use disorders. The development of selective mGluR2 agonists represents a promising therapeutic avenue. This guide focuses on **LY2979165** and compares it with other key mGluR2 agonists, including the well-characterized mGluR2/3 agonist LY404039 and its prodrug pomaglumetad methionil (LY2140023).

Comparative Efficacy and Selectivity

The therapeutic potential of an mGluR2 agonist is largely determined by its potency and selectivity for mGluR2 over other mGluR subtypes, particularly the closely related mGluR3. While activation of mGluR2 is linked to antipsychotic-like effects, the role of mGluR3 is less clear and may contribute to different physiological responses.

LY2979165 is a prodrug of its active moiety, 2812223, which is a potent and selective orthosteric agonist for the mGluR2. In preclinical studies, the antipsychotic-like effects of the mGluR2/3 agonist LY404039 were shown to be mediated by mGluR2, as these effects were absent in mGluR2 knockout mice but not in mGluR3 knockout mice.^[1] This highlights the importance of mGluR2 selectivity for achieving the desired therapeutic effects.

Below is a summary of the in vitro potency and selectivity of key mGluR2 agonists.

Compound	Target(s)	Potency (Ki, nM)	Selectivity Profile	Reference(s)
2812223 (active moiety of LY2979165)	mGluR2	Data suggests high potency and preference for mGluR2 over mGluR3.	mGluR2-preferring agonist.	^[2]
LY404039 (active moiety of Pomaglumetad)	mGluR2/3	mGluR2: 149 nM, mGluR3: 92 nM	Potent agonist at both mGluR2 and mGluR3.	^{[3][4]}
LY354740	mGluR2/3	mGluR2: 5.1 nM, mGluR3: 24.3 nM	Highly potent agonist with approximately 5-fold selectivity for mGluR2 over mGluR3.	^[5]
LY379268	mGluR2/3	mGluR2: 2.69 nM, mGluR3: 4.48 nM	Potent agonist at both mGluR2 and mGluR3.	^[6]

Pharmacokinetic Profiles

The clinical utility of a drug candidate is heavily influenced by its pharmacokinetic properties. Prodrug strategies have been employed for mGluR2 agonists to improve oral bioavailability.

Compound	Prodrug Of	Oral Bioavailability	Half-life (Active Moiety)	Key Findings	Reference(s)
LY2979165	2812223	Not explicitly stated, but oral administration was well-tolerated in Phase 1 studies.	Plasma pharmacokinetics of 2812223 were approximately linear with minimal accumulation.	Nausea and vomiting were dose-limiting side effects. Dose titration allowed for higher dose administration.	[7]
Pomaglumed Methionil (LY2140023)	LY404039	~49%	2 - 6.2 hours	Rapidly absorbed and hydrolyzed to the active agonist LY404039.	[5]

Experimental Data and Methodologies

A key experimental paradigm used to assess the in-vivo activity of mGluR2 agonists is the ketamine challenge pharmacological magnetic resonance imaging (phMRI) model. This model is based on the ability of NMDA receptor antagonists like ketamine to induce a robust blood-oxygen-level-dependent (BOLD) signal in the brain, which is thought to mimic aspects of glutamatergic dysfunction in psychiatric disorders.

Ketamine Challenge phMRI

Objective: To assess the ability of mGluR2 agonists to modulate ketamine-induced changes in brain activity.

General Protocol:

- Subject Recruitment: Healthy human volunteers are recruited for the study.

- **Baseline Imaging:** A baseline resting-state fMRI scan is acquired to measure normal brain activity.
- **Drug Administration:** Subjects receive a single oral dose of the mGluR2 agonist (e.g., **LY2979165** or pomaglumetad) or a placebo.
- **Ketamine Infusion:** Following a specific absorption period for the oral drug, a subanesthetic dose of ketamine is administered intravenously.
- **fMRI Data Acquisition:** BOLD fMRI data is continuously acquired during and after the ketamine infusion to measure changes in brain activity.
- **Data Analysis:** The BOLD signal changes induced by ketamine in the presence of the mGluR2 agonist are compared to the changes observed with placebo.

Key Findings: Both **LY2979165** and pomaglumetad (LY2140023) have been shown to attenuate the ketamine-evoked BOLD phMRI signal in healthy subjects, demonstrating their ability to modulate glutamatergic neurotransmission in a clinical setting.^[2] A relationship was observed between the reduction of the BOLD signal and increasing plasma levels of the active moiety 2812223 in subjects who received **LY2979165**.^[2]

GTPyS Binding Assay

Objective: To determine the potency and efficacy of mGluR2 agonists by measuring their ability to stimulate the binding of a non-hydrolyzable GTP analog, [35S]GTPyS, to G-proteins coupled to the receptor.

General Protocol:

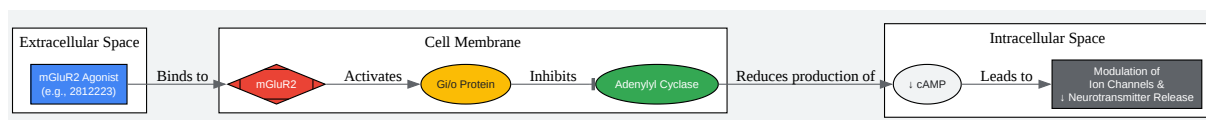
- **Membrane Preparation:** Cell membranes expressing the mGluR of interest (e.g., mGluR2 or mGluR3) are prepared.
- **Incubation:** The membranes are incubated with varying concentrations of the agonist, GDP, and [35S]GTPyS in an appropriate assay buffer.
- **Separation:** The reaction is terminated, and bound [35S]GTPyS is separated from unbound [35S]GTPyS, typically through filtration.

- Quantification: The amount of bound [35S]GTPyS is quantified using a scintillation counter.
- Data Analysis: The data is used to generate dose-response curves and calculate EC50 and Emax values.

Signaling Pathways and Experimental Workflows

mGluR2 Signaling Pathway

Activation of the Gi/o-coupled mGluR2 receptor by an agonist like 2812223 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates ion channel activity and reduces the probability of neurotransmitter release.

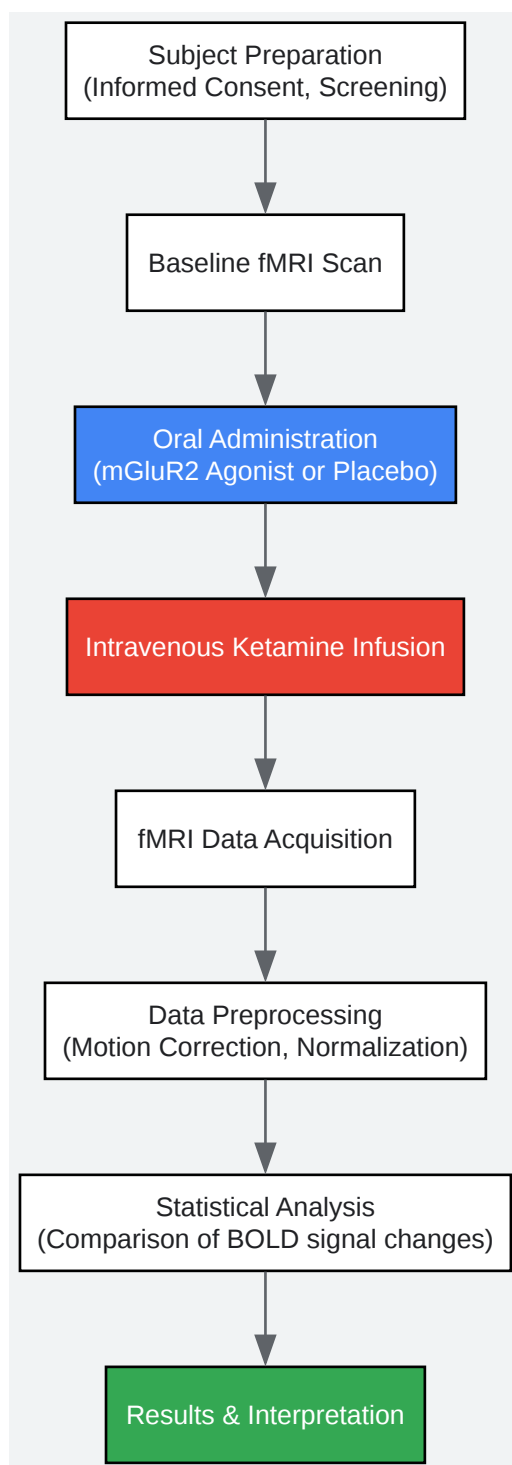


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Caption: mGluR2 signaling cascade initiated by agonist binding.

Ketamine Challenge pHMRI Workflow

The workflow for a typical ketamine challenge pHMRI study involves several key steps from subject preparation to data analysis.



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Caption: Experimental workflow for a ketamine challenge phMRI study.

Conclusion

LY2979165, through its active moiety 2812223, represents a promising selective mGluR2 agonist. Its preference for mGluR2 over mGluR3 may offer a more targeted therapeutic approach with a potentially improved side-effect profile compared to broader spectrum mGluR2/3 agonists. The attenuation of the ketamine-induced BOLD signal provides in-vivo evidence of its pharmacological activity in the human brain. Further research is warranted to fully elucidate its therapeutic potential in various neurological and psychiatric disorders. This guide provides a foundational comparison to aid researchers in the selection and evaluation of mGluR2 agonists for their specific research needs.

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